
Lithospermic acid
Overview
Description
Lithospermic acid is a polycyclic phenolic carboxylic acid derived from the roots of plants such as Lithospermum ruderale and Salvia miltiorrhiza . It was first isolated in 1963 and has since been recognized for its diverse biological activities, including antioxidation, anti-inflammatory, and hepatoprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithospermic acid can be achieved through various strategies. One efficient route involves the use of a palladium-catalyzed annulation to generate a substituted benzo[b]furan ester, followed by stereoselective reduction of a carbon-carbon double bond . Another method relies on aldol condensation between a methyl arylacetate and 3,4-dimethoxybenzaldehyde, followed by cyclization .
Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources such as Salvia miltiorrhiza. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Lithospermic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include derivatives such as heptamethyllithospermate and other modified benzo[b]furan compounds .
Scientific Research Applications
Pharmacological Properties
Lithospermic acid exhibits a range of biological activities, including:
- Anti-inflammatory Effects : It has been shown to reduce inflammation in various models, making it a candidate for treating inflammatory diseases.
- Antioxidant Activity : this compound acts as a potent antioxidant, protecting cells from oxidative stress.
- Hepatoprotective Effects : It has demonstrated protective effects against liver damage induced by toxins such as carbon tetrachloride.
- Cardiovascular Benefits : Research indicates its potential in treating cardiovascular diseases, particularly in improving conditions like chronic angina.
Cardiovascular Health
This compound has been included in formulations aimed at treating heart diseases. A study highlighted its role in enhancing myocardial protection during ischemia-reperfusion injury by promoting endothelial nitric oxide synthase and Nrf2 signaling pathways, which are crucial for vascular health . Furthermore, clinical trials have indicated that it improves symptoms in patients with coronary heart disease .
Hepatoprotection
In vitro studies have demonstrated that this compound significantly improves cell viability in liver cells exposed to toxic agents. The compound reduced lactate dehydrogenase leakage and normalized alanine aminotransferase levels, indicating its protective effects against hepatotoxicity . These findings suggest potential applications in treating liver diseases.
Anti-obesity Potential
Recent research identified this compound as an inhibitor of key enzymes involved in lipid metabolism, such as carbonic anhydrase and pancreatic lipase. This dual inhibition presents a novel approach to obesity treatment, highlighting its potential as a therapeutic agent against metabolic disorders .
Neuroprotection
This compound has shown promise in neuroprotective applications, particularly in models of neurodegenerative diseases like Parkinson's disease. Its ability to suppress apoptosis and inflammation suggests it could be beneficial in managing neurodegenerative conditions .
Antiviral Properties
Studies have indicated that this compound acts as a non-covalent inhibitor of HIV-1 nucleocapsid protein, showcasing its potential as an antiviral agent. Its stability and mechanism of action make it a candidate for further development in antiviral therapies .
Summary of Findings
The following table summarizes the key applications and findings related to this compound:
Mechanism of Action
Lithospermic acid exerts its effects through multiple molecular targets and pathways. It activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, promoting the expression of antioxidative enzymes . Additionally, it enhances the phosphorylation of AMP-activated protein kinase alpha (AMPKα), which plays a crucial role in cellular energy homeostasis . These actions contribute to its protective effects against oxidative stress and inflammation.
Comparison with Similar Compounds
Lithospermic acid is often compared with other phenolic acids such as rosmarinic acid and salvianolic acid B. While all these compounds share antioxidative and anti-inflammatory properties, this compound is unique due to its specific molecular structure and its ability to activate the Nrf2 pathway more effectively . Similar compounds include:
Rosmarinic Acid: Known for its antioxidative and anti-inflammatory effects.
Salvianolic Acid B: Exhibits protective effects in the cardiovascular system.
Magnesium Lithospermate B: Another derivative with significant biological activities.
This compound stands out due to its potent and diverse biological activities, making it a valuable compound in various fields of research and industry.
Biological Activity
Lithospermic acid (LA), a phenolic compound extracted from Salvia miltiorrhiza, has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This article synthesizes current research findings on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Pharmacological Properties
This compound exhibits a wide range of pharmacological activities:
- Anti-inflammatory Activity : LA has been shown to reduce inflammation in various models. For instance, a study demonstrated that 0.1% LA treatment ameliorated psoriasis-like dermatitis by restoring skin barrier functions and reducing inflammatory cell infiltration .
- Antioxidant Effects : Research indicates that this compound possesses significant antioxidant properties, effectively scavenging free radicals and reducing oxidative stress in cells .
- Neuroprotection : LA has been reported to protect neuronal cells from damage due to ischemia and reperfusion injury by activating the Nrf2 pathway, which modulates antioxidant responses .
- Cardiovascular Benefits : Studies suggest that this compound may improve heart function and reduce myocardial ischemia-reperfusion injury, making it a candidate for treating cardiovascular diseases .
The biological activity of this compound is mediated through several mechanisms:
- Autophagy Activation : LA promotes autophagy, enhancing cellular homeostasis and survival under stress conditions. This was evidenced by increased expression of autophagy-related proteins in treated cells .
- Inhibition of Tumor Growth : In glioblastoma models, LA was found to induce apoptosis and inhibit tumor cell proliferation by downregulating cAMP levels, which is critical for tumor growth signaling pathways .
- Modulation of Inflammatory Cytokines : this compound treatment resulted in decreased levels of pro-inflammatory cytokines like TNFα and MCP1 in animal models of diabetic retinopathy, suggesting its role in modulating inflammatory responses .
Therapeutic Applications
This compound's diverse pharmacological properties suggest several potential therapeutic applications:
- Cardiovascular Diseases : LA has been included in formulations for treating chronic angina due to its superior efficacy compared to traditional cardiovascular drugs .
- Diabetes Management : Its ability to improve insulin sensitivity and reduce vascular complications makes it a promising candidate for diabetes therapy .
- Dermatological Conditions : The efficacy of LA in restoring skin barrier functions positions it as a potential treatment for psoriasis and other inflammatory skin disorders .
- Cancer Therapy : Given its anti-cancer properties, particularly in glioblastoma, this compound may serve as an adjunct therapy in oncological treatments .
Study on Psoriasis-Like Dermatitis
A study involving the administration of 0.1% this compound showed significant improvement in skin barrier function and reduction in inflammation markers in an imiquimod-induced psoriasis model. Histological analysis revealed less acanthosis and inflammatory cell infiltration compared to control groups .
Diabetic Retinopathy Model
In a long-term study on OLETF rats, this compound was administered daily for 52 weeks. Results indicated that LA significantly reduced vascular leakage and improved glucose metabolism, highlighting its protective effects against diabetic complications .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What experimental models and assays are commonly used to evaluate lithospermic acid’s antioxidant activity?
this compound’s antioxidant capacity is typically assessed using the DPPH radical-scavenging assay to measure free radical neutralization . For cellular oxidative stress, in vitro models like the Huh7 hepatoma cell line exposed to CCl₄ are employed, with viability measured via MTT assay and ROS generation quantified using fluorescent probes (e.g., DCFH-DA) . In vivo studies often utilize BALB/c mice treated with CCl₄, with serum biomarkers (AST, ALT) and hepatic enzymes (SOD, CAT) analyzed to confirm hepatoprotection .
Q. How is this compound isolated and characterized from natural sources?
this compound is extracted from plants like Salvia miltiorrhiza using hydroalcoholic solvents, followed by chromatographic purification (e.g., HPLC, column chromatography). Structural characterization relies on NMR, MS, and IR spectroscopy , with purity validated via HPLC-UV or LC-MS . Key markers include phenolic carboxylic acid groups and polycyclic aromatic frameworks .
Q. What pharmacokinetic challenges are associated with this compound?
Studies using Caco-2 cell monolayers and rodent models reveal low oral bioavailability due to poor intestinal absorption and extensive metabolism (e.g., glucuronidation, methylation). Metabolites like danshensu and protocatechuic aldehyde dominate in urine, suggesting rapid biotransformation . Methodologies such as microsomal stability assays and plasma protein binding studies are critical for optimizing delivery systems .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s hepatoprotective efficacy across studies?
Discrepancies in dose-response outcomes (e.g., AST/ALT reduction) may stem from variations in animal models (e.g., CCl₄ vs. acetaminophen-induced injury), administration routes , or bioavailability differences . Rigorous standardization of injury induction protocols and pharmacokinetic profiling (e.g., LC-MS/MS for plasma concentration monitoring) is essential . Meta-analyses comparing in vitro IC₅₀ values with in vivo effective doses can clarify therapeutic windows .
Q. What strategies improve synthetic yields of (+)-lithospermic acid via Pd-catalyzed C–H activation?
Low yields in Pd(OAc)₂/Ac-Ile-OH-catalyzed olefination steps are addressed by:
- Optimizing ligand-to-metal ratios (e.g., 5 mol% Pd, 5 mol% Ac-Ile-OH) .
- Using polar aprotic solvents (e.g., t-amyl alcohol) to enhance intermediate stability .
- Late-stage methyl deprotection with TMSI-quinoline to prevent side reactions .
Recent advances in asymmetric catalysis (e.g., Rh₂(S-DOSP)₄) achieve diastereomeric ratios up to 8:1 for trans-dihydrobenzofuran intermediates .
Q. How can multi-omics approaches elucidate this compound’s mechanism of action?
Integrative transcriptomics (RNA-seq of treated hepatocytes) and metabolomics (UPLC-QTOF-MS of liver extracts) can identify upstream targets (e.g., Nrf2/ARE pathway activation) and downstream metabolites (e.g., glutathione conjugates) . Network pharmacology models predict interactions with apoptosis regulators (e.g., caspase-3/7) and oxidative stress markers (e.g., SOD2) .
Q. Methodological Considerations
Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for comparing multiple treatment groups .
- Nonlinear regression to calculate EC₅₀/IC₅₀ values from viability or ROS data .
- Kaplan-Meier survival analysis for in vivo studies with mortality endpoints .
Q. How should researchers validate this compound’s purity and stability in experimental setups?
Properties
IUPAC Name |
(2S,3S)-4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O12/c28-15-5-1-12(9-18(15)31)10-20(26(34)35)38-21(33)8-4-13-2-7-17(30)25-22(13)23(27(36)37)24(39-25)14-3-6-16(29)19(32)11-14/h1-9,11,20,23-24,28-32H,10H2,(H,34,35)(H,36,37)/b8-4+/t20-,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZQBMQZMKFSRV-RGKBJLTCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3[C@@H]([C@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314665 | |
Record name | (+)-Lithospermic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28831-65-4 | |
Record name | (+)-Lithospermic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28831-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lithospermic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028831654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Lithospermic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LITHOSPERMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/100IP83JAC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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